molecular formula C16H17ClFNO2 B6208134 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1580455-61-3

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B6208134
CAS No.: 1580455-61-3
M. Wt: 309.8
InChI Key:
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Description

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride, also known as 2-FPMAA HCl, is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, as well as in a number of biochemical and physiological studies.

Scientific Research Applications

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride HCl has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in a number of biochemical and physiological studies, including studies of enzyme inhibitors, protein-protein interactions, and receptor-ligand interactions.

Mechanism of Action

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride HCl acts as a competitive inhibitor of enzymes and proteins, binding to them and preventing them from performing their normal functions. It can also act as a ligand, binding to receptors and triggering a variety of biochemical and physiological responses.
Biochemical and Physiological Effects
This compound HCl has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to bind to receptors and trigger a variety of biochemical and physiological responses. It has also been shown to affect the expression of genes and to alter the structure of proteins.

Advantages and Limitations for Lab Experiments

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. It is also relatively nontoxic and has a wide range of applications. However, it can be expensive to synthesize and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride HCl. It could be used to further explore the biochemical and physiological effects of enzyme and protein inhibition and receptor-ligand interactions. It could also be used to develop new methods for synthesizing peptides, peptidomimetics, and small molecules. Additionally, it could be used to study the structure and function of proteins and to develop new drugs and therapies.

Synthesis Methods

2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride HCl can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Buchwald-Hartwig amination. In the Williamson ether synthesis, this compound HCl is synthesized from 4-fluorophenol and ethyl bromoacetate. The Stille reaction involves the coupling of a halogenated organic compound with an organostannane. The Buchwald-Hartwig amination involves the coupling of an aryl halide and an amine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride' involves the reaction of 4-fluorobenzyl chloride with benzylmagnesium chloride to form 4-fluorophenylphenylmethanol. This intermediate is then reacted with methylamine to form 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}ethanol. The final step involves the oxidation of the alcohol group to form the carboxylic acid, which is then converted to the hydrochloride salt.", "Starting Materials": ["4-fluorobenzyl chloride", "benzylmagnesium chloride", "methylamine", "sodium borohydride", "hydrochloric acid", "acetic acid", "sodium hydroxide", "diethyl ether", "water"], "Reaction": ["Step 1: React 4-fluorobenzyl chloride with benzylmagnesium chloride in diethyl ether to form 4-fluorophenylphenylmethanol.", "Step 2: React 4-fluorophenylphenylmethanol with methylamine in acetic acid to form 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}ethanol.", "Step 3: Oxidize the alcohol group of 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}ethanol using sodium borohydride and hydrochloric acid to form 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetaldehyde. Then, react with sodium hydroxide to form 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid.", "Step 4: Convert 2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid to the hydrochloride salt by reacting with hydrochloric acid in water."] }

1580455-61-3

Molecular Formula

C16H17ClFNO2

Molecular Weight

309.8

Purity

0

Origin of Product

United States

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